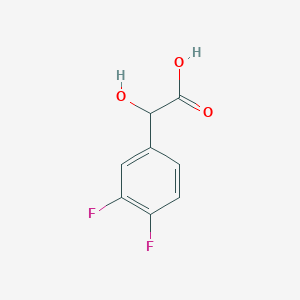

3,4-Difluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHXODARAOCNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343272 | |

| Record name | 3,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-29-8 | |

| Record name | 3,4-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Synthesis, Properties, and Applications in Drug Development

Foreword: The Strategic Value of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This strategic incorporation can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 3,4-Difluoromandelic acid, a chiral α-hydroxy acid, emerges as a particularly valuable building block in this context. Its difluorinated phenyl ring and versatile functional groups—a carboxylic acid and a hydroxyl group—offer a unique combination of properties that are highly sought after in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.13 g/mol | |

| CAS Number | 132741-29-8 | [1] |

| Melting Point | 92 °C | |

| Boiling Point | 320.72 °C at 760 mmHg | |

| Appearance | White to off-white crystalline solid | |

| Storage | Room temperature, sealed, dry |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most commonly achieved through a two-step process starting from the readily available 3,4-difluorobenzaldehyde. This pathway involves the formation of a cyanohydrin intermediate, followed by its hydrolysis to the desired carboxylic acid. This method is advantageous as it allows for the potential introduction of chirality, a critical aspect for many pharmaceutical applications.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of (S)-3,4-Difluorobenzaldehyde Cyanohydrin (Enzymatic Approach)

The asymmetric synthesis of the cyanohydrin intermediate is crucial for obtaining enantiomerically pure this compound. An enzymatic approach offers high stereoselectivity under mild reaction conditions.

Reaction Scheme:

Experimental Protocol (Adapted from Patent US6225095B1): [2]

-

Reaction Setup: In a suitable reaction vessel, combine 3,4-difluorobenzaldehyde (8.2 g, 0.05 mol) in methyl tert-butyl ether (MTBE) (40 ml) and water (20 ml).

-

Enzyme Addition: Add the enzyme, (R)-oxynitrilase (Hnl) from Pichia pastoris (15 ml, 5.2 kU/ml).

-

Cyanide Addition: The reaction is initiated by the addition of hydrocyanic acid (9 ml, released from NaCN). The reaction temperature is maintained at 10-15 °C with vigorous stirring (950 rpm) to ensure an emulsion. The hydrocyanic acid can be added in one portion or metered in over a period of time.

-

Reaction Monitoring: The progress of the reaction can be monitored by assessing the decrease in the aldehyde content.

-

Work-up: After the reaction is complete (typically after several hours, when the aldehyde is no longer detectable), the reaction mixture is worked up. This involves phase separation and extraction to isolate the (S)-3,4-difluorobenzaldehyde cyanohydrin.

Part 2: Hydrolysis of 3,4-Difluorobenzaldehyde Cyanohydrin to this compound

The hydrolysis of the cyanohydrin intermediate to the corresponding carboxylic acid is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid the formation of carboxylate salts.[3][4]

Reaction Scheme:

General Experimental Protocol (Adapted from analogous mandelonitrile hydrolysis): [5][6]

-

Reaction Setup: To the crude or purified 3,4-difluorobenzaldehyde cyanohydrin, add a concentrated acid such as hydrochloric acid (HCl). The reaction can be carried out at room temperature or with gentle heating.[5]

-

Reaction Monitoring: The hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically cooled, and the product may precipitate. The crude this compound can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure product. The evaporation of the reaction media followed by recrystallization has been shown to improve yields in similar reactions.[6]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from the known data of closely related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methine proton will appear as a singlet or a doublet depending on the solvent and its coupling to the hydroxyl proton. The acidic protons will typically appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C-O stretch of the alcohol and carboxylic acid, and the C-F stretches of the aromatic ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (188.13 g/mol ). Fragmentation patterns will likely involve the loss of water, carbon dioxide, and other characteristic fragments.

Applications in Drug Development: A Keystone for Novel Therapeutics

The unique structural features of this compound make it a highly attractive building block for the synthesis of a wide range of pharmaceutical compounds. The presence of the difluoro-phenyl group can enhance metabolic stability and improve the pharmacokinetic profile of a drug molecule. Its chiral nature is of paramount importance in the development of stereospecific drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its role as a key intermediate in the synthesis of central nervous system agents and enzyme inhibitors is well-recognized in the pharmaceutical industry. The general class of mandelic acid derivatives serves as a precursor to a variety of drugs, including cyclandelate and homatropine. Furthermore, fluorinated aromatic compounds are integral to a multitude of modern pharmaceuticals.[7]

Illustrative Synthetic Utility: A Gateway to Complex Molecules

The carboxylic acid and hydroxyl functionalities of this compound provide convenient handles for further chemical modifications, allowing for its incorporation into more complex molecular architectures through reactions such as esterification, amidation, and etherification.

Caption: Synthetic utility of this compound in drug development.

Conclusion: A Versatile Building Block with Significant Potential

This compound stands as a testament to the power of strategic fluorination in modern drug design. Its straightforward synthesis, coupled with its unique combination of chirality and versatile functional groups, makes it an invaluable tool for medicinal chemists. While the full scope of its applications is still being explored, its role as a key intermediate in the development of novel therapeutics, particularly for central nervous system disorders and enzyme inhibition, is firmly established. As the demand for more effective and safer drugs continues to grow, the importance of specialized building blocks like this compound is only set to increase.

References

- 1. US11478449B1 - Compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 4. m.youtube.com [m.youtube.com]

- 5. Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides [organic-chemistry.org]

- 6. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

3,4-Difluoromandelic acid CAS number and identification

An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Identification, Characterization, and Application

Abstract

This compound is a fluorinated aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of derivative compounds. This guide provides a comprehensive overview of this compound, detailing its core identification parameters, physicochemical properties, and its pivotal role in synthetic chemistry. Furthermore, it outlines a systematic approach to its analytical characterization, ensuring purity and structural confirmation for researchers and drug development professionals.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all scientific research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number.

The physical and chemical properties of a compound are essential for its handling, storage, and application in synthetic protocols. The introduction of two fluorine atoms imparts specific characteristics to the mandelic acid scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 92 °C | [3] |

| Boiling Point | 320.72 °C at 760 mmHg | [3] |

| MDL Number | MFCD00061299 | [3] |

| Storage | Room temperature, sealed, dry | [3] |

***```dot digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; OH_alpha [label="OH"]; C_carboxyl [label="C"]; O_carboxyl [label="O"]; OH_carboxyl [label="OH"]; F3 [label="F", fontcolor="#EA4335"]; F4 [label="F", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H_alpha [label="H"]; H_carboxyl [label="H"];

// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="1.74,1!"]; OH_alpha [pos="2.61,0.5!"]; C_carboxyl [pos="1.74,2!"]; O_carboxyl [pos="0.87,2.5!"]; OH_carboxyl [pos="2.61,2.5!"]; F3 [pos="-1.74,-1!"]; F4 [pos="0,-2!"];

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha; C_alpha -- OH_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl [style=double]; C_carboxyl -- OH_carboxyl; C3 -- F3; C4 -- F4; }

Caption: General analytical workflow for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons, the alpha-proton (on the carbon bearing the hydroxyl group), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The acidic protons are often broad and may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a critical experiment for any fluorinated compound. It will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide definitive proof of the 3,4-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak corresponding to the compound's mass.

-

Negative Ion Mode (ESI-): Expect a prominent peak at m/z 187.02, corresponding to the deprotonated molecule [M-H]⁻.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₆F₂O₃) and rule out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm⁻¹.

-

O-H Stretch (Alcohol): A sharper band around 3500-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

-

C-O Stretch: Bands in the 1320-1210 cm⁻¹ and 1200-1000 cm⁻¹ regions.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for observation of the exchangeable OH protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover both aromatic and aliphatic regions.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.

-

Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in all spectra to assign the signals to the specific atoms in the molecular structure.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

-

Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any potential impurities. A typical starting point would be a gradient from 10% to 90% acetonitrile over 15-20 minutes.

-

Detection: Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

physical and chemical properties of 3,4-Difluoromandelic acid

An In-Depth Technical Guide to 3,4-Difluoromandelic Acid: Properties, Characterization, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DFMA) is a fluorinated aromatic α-hydroxy carboxylic acid of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the , detailed protocols for its characterization, and a discussion of its applications as a key building block in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorination in Mandelic Acid Derivatives

Mandelic acid and its derivatives are a well-established class of chiral building blocks in the pharmaceutical industry.[1] The introduction of fluorine atoms onto the aromatic ring, as in the case of this compound, is a strategic decision in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the difluoro substitution pattern in DFMA can block sites of oxidative metabolism and modulate the acidity of the carboxylic acid and the reactivity of the hydroxyl group, making it an attractive scaffold for developing central nervous system agents and enzyme inhibitors.[2]

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 132741-29-8 | [3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [2][3] |

| Molecular Weight | 188.13 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid (typical) | [5] |

| Melting Point | 92 °C | [2] |

| Boiling Point | 320.72 °C at 760 mmHg | [2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [5] |

| Storage | Store at room temperature, sealed and dry | [2] |

Chemical Structure and Reactivity

This compound possesses a chiral center at the α-carbon, bearing a hydroxyl group, a carboxylic acid, a hydrogen atom, and a 3,4-difluorophenyl group. The presence of both a carboxylic acid and a secondary alcohol allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.[2]

The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid. The hydroxyl group can be acylated, alkylated, or oxidized, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. These functional group handles are pivotal for its use in building more complex molecular architectures.[2]

Synthesis of this compound: A Plausible Synthetic Pathway

While multiple strategies exist for the synthesis of mandelic acid derivatives, a common approach involves the nucleophilic addition to a carbonyl compound.[6] A plausible and efficient synthesis of this compound can be envisioned starting from 3,4-difluorobenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 3,4-Difluoromandelonitrile (Cyanohydrin Intermediate)

-

To a stirred solution of 3,4-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of sodium cyanide in water dropwise.

-

After the addition is complete, slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate hydrocyanic acid in situ.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to this compound

-

Treat the crude 3,4-difluoromandelonitrile with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and heat the mixture to reflux.

-

The hydrolysis of the nitrile to the carboxylic acid is typically monitored by the cessation of ammonia evolution or by TLC.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methine proton will appear as a singlet or a finely split multiplet. The acidic protons will be broad singlets and their chemical shifts will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct types of aromatic carbons (those bonded to fluorine and those bonded to hydrogen), the aromatic carbons bonded to other carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid. The carbon signals will be split by fluorine (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: The fluorine NMR spectrum will provide two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. The C-O stretching of the alcohol and carboxylic acid will appear in the 1050-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns would include the loss of water (M-18), formic acid (M-46), and the carboxyl group (M-45).

Applications in Drug Development

This compound is a valuable building block for the synthesis of fluorinated pharmaceuticals.[2] Its utility stems from the advantageous properties conferred by the fluorine atoms, including enhanced metabolic stability and bioavailability. It is particularly employed in the development of:

-

Central Nervous System (CNS) Agents: The increased lipophilicity due to fluorine substitution can facilitate crossing the blood-brain barrier.

-

Enzyme Inhibitors: The difluorophenyl moiety can engage in specific interactions with enzyme active sites, leading to potent and selective inhibition.[2]

-

Chiral Synthesis: As a chiral molecule, it is used in asymmetric synthesis and for the resolution of racemic mixtures.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.[9][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[11][12]

Conclusion

This compound is a strategically important building block in modern drug discovery and organic synthesis. Its unique combination of a chiral α-hydroxy acid scaffold and difluoro-substituted aromatic ring provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new drug candidates. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, characterization methods, and key applications, serving as a valuable resource for researchers in the field.

References

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. pharmainfosource.com [pharmainfosource.com]

- 5. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PlumX [plu.mx]

- 9. aksci.com [aksci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

3,4-Difluoromandelic acid molecular structure and stereochemistry

An In-Depth Technical Guide to 3,4-Difluoromandelic Acid: Molecular Structure, Stereochemistry, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated derivative of mandelic acid that has garnered significant interest in the pharmaceutical and life sciences sectors. Its utility as a chiral building block is amplified by the presence of fluorine atoms, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This technical guide provides a comprehensive exploration of the molecular architecture, stereochemical nuances, synthesis, and chiral resolution of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and therapeutic programs.

Introduction: The Significance of Fluorinated Chiral Building Blocks

Mandelic acid and its derivatives are a well-established class of α-hydroxy carboxylic acids that serve as indispensable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics and anti-inflammatory agents.[1] The introduction of fluorine atoms onto the aromatic ring, as in this compound, imparts unique properties that are highly sought after in modern drug design. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability without adding significant steric bulk.[2]

This compound's core value lies in its chirality. The α-carbon, bonded to both a hydroxyl and a carboxylic acid group, is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images (enantiomers). As the biological activity of chiral drugs often resides in a single enantiomer, with the other being inactive or even responsible for adverse effects, the ability to synthesize and isolate enantiomerically pure forms of this acid is paramount.[3] This guide delves into the structural and stereochemical characteristics that make this compound a valuable tool for creating stereochemically defined pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure: a phenylacetic acid core featuring a hydroxyl group on the alpha-carbon and two fluorine atoms at the 3 and 4 positions of the phenyl ring.[4]

Core Structure

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 132741-29-8 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 92 °C | [2] |

| Boiling Point | 320.72 °C (at 760 mmHg) | [2] |

| Storage | Room temperature, dry, sealed | [2] |

Stereochemistry: The Chiral Nature

The central point of stereochemical interest in this compound is the alpha-carbon (Cα), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 3,4-difluorophenyl group. This configuration makes it a chiral center, giving rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other.

Caption: Enantiomers of this compound (Ar = 3,4-difluorophenyl).

While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), they interact differently with other chiral molecules, including biological receptors and enzymes. This differential interaction is the cornerstone of stereoselective pharmacology. Therefore, the synthesis of single-enantiomer drugs is a critical objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects.[5]

Synthesis and Chiral Resolution

Production of enantiomerically pure this compound typically involves a two-stage process: first, the synthesis of the racemic mixture, followed by the separation (resolution) of the constituent enantiomers.

Synthesis of Racemic this compound

A common and well-established pathway to mandelic acids begins with the corresponding benzaldehyde.[6][7] The synthesis proceeds via a cyanohydrin intermediate, which is subsequently hydrolyzed.

Experimental Protocol (General Procedure):

-

Cyanohydrin Formation: 3,4-Difluorobenzaldehyde is reacted with a source of cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in the presence of a bisulfite adduct to facilitate the reaction.[7] This nucleophilic addition to the carbonyl carbon generates racemic 3,4-difluoromandelonitrile.

-

Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid (HCl).[6][7]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product, racemic this compound, is isolated by filtration or extraction. It can be further purified by recrystallization.

Caption: General synthetic workflow for racemic this compound.

Chiral Resolution

Since the synthesis from achiral precursors results in a 50:50 mixture of (R) and (S) enantiomers (a racemate), a resolution step is required to isolate the individual stereoisomers.[5] The classical and most widely used method is the formation of diastereomeric salts.[5]

Causality Behind the Method: Enantiomers cannot be separated by standard techniques like crystallization because their physical properties are identical. However, by reacting the racemic acid with an enantiomerically pure chiral base, two diastereomeric salts are formed. Diastereomers have different spatial arrangements and, crucially, different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.[3][5]

Experimental Protocol (General Procedure):

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a sub-stoichiometric amount (approximately 0.5 equivalents) of a single-enantiomer chiral base, such as (1R,2S)-(-)-ephedrine or (R)-(+)-α-phenylethylamine.[3][8]

-

Fractional Crystallization: The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt. For example, the (R-acid)-(R-base) salt may crystallize out while the (S-acid)-(R-base) salt remains in the mother liquor.

-

Isolation and Liberation: The crystallized salt is isolated by filtration. It is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating the enantiomerically enriched this compound, which can be extracted. The chiral base can be recovered from the aqueous layer.

-

Recovery of the Other Enantiomer: The mother liquor, now enriched in the other diastereomeric salt, is similarly acidified to recover the other enantiomer of the mandelic acid.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Methods for Stereochemical Characterization

Verifying the success of a chiral resolution and quantifying the purity of the resulting enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for this purpose.[9][10]

-

Principle: These methods employ a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer, causing one to be retained longer than the other. This differential interaction leads to a separation of the enantiomers, which are detected as distinct peaks in the chromatogram.[9][10]

-

Quantification: The area under each peak is proportional to the concentration of that enantiomer. From this, the enantiomeric excess (e.e.), a measure of chiral purity, can be calculated.

Applications in Drug Development

This compound is a valuable precursor in medicinal chemistry due to the advantageous properties conferred by its structure.[2]

-

Chiral Intermediate: It is used as a starting material for multi-step syntheses of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of two fluorine atoms on the phenyl ring can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and duration of action of a drug.[2]

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and alter the molecule's lipophilicity, which can be fine-tuned to improve cell membrane permeability and overall bioavailability.

-

Functional Groups for Derivatization: The carboxylic acid and hydroxyl groups are versatile functional handles. They can be readily converted into esters, amides, and ethers, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[2] Its use has been noted in the development of CNS agents and enzyme inhibitors.[2]

Conclusion

This compound represents a confluence of two powerful strategies in modern drug design: chirality and fluorination. Its molecular structure provides a rigid scaffold with a defined stereocenter, while the difluoro substitution pattern offers a proven method for enhancing the metabolic stability and pharmacokinetic profile of drug candidates. A thorough understanding of its stereochemistry, methods of synthesis, and, most importantly, its chiral resolution, is essential for scientists aiming to harness its potential. As the demand for safer and more effective stereochemically pure drugs continues to grow, the role of versatile and strategically designed building blocks like this compound will undoubtedly become even more prominent in the landscape of pharmaceutical research and development.

References

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. 3,4-Dichloro-2-fluoromandelic acid | 1803787-59-8 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. prepchem.com [prepchem.com]

- 8. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 9. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,4-Difluoromandelic Acid for Pharmaceutical Development

Abstract

3,4-Difluoromandelic acid is a key chiral building block in the synthesis of fluorinated pharmaceuticals, where its substituents can enhance metabolic stability and bioavailability.[1] A thorough understanding of its solubility is paramount for successful process chemistry, formulation development, and preclinical assessment. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its expected behavior in various solvent systems, and a definitive experimental protocol for its quantitative determination. While specific solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to generate reliable and accurate solubility profiles.

Physicochemical Properties and Structural Analysis

Understanding the molecular structure of this compound is the first step in predicting its solubility behavior. The molecule integrates several key functional groups that dictate its interaction with different solvents.

Key Physicochemical Characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| Appearance | Off-white to white crystalline solid | [3] |

| Melting Point | 92 °C | [1] |

| Synonyms | (3,4-Difluorophenyl)(hydroxy)acetic acid |[3] |

Structural Features Influencing Solubility:

-

Carboxylic Acid (-COOH): This primary functional group is polar and acts as a hydrogen bond donor and acceptor. Its acidity is the dominant factor in the compound's pH-dependent aqueous solubility.

-

Alpha-Hydroxyl Group (-OH): Located adjacent to the acid, this group is also polar and contributes significantly to hydrogen bonding, enhancing solubility in protic solvents.

-

3,4-Difluorophenyl Ring: The aromatic ring itself is hydrophobic. The two electron-withdrawing fluorine atoms increase the polarity of the C-F bonds but also contribute to the overall lipophilicity and reduce the basicity of the aromatic system.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational model for predicting solubility.[4] The solubility of this compound is a balance between its polar, hydrogen-bonding functional groups and its more nonpolar aromatic core.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and hydroxyl groups, this compound is expected to exhibit favorable solubility in these solvents. The parent compound, mandelic acid, is known to be soluble in water and polar organic solvents.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can accept hydrogen bonds but cannot donate them. They will readily solvate the polar functional groups of the molecule, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and hydrogen bonding capability. The hydrophobic difluorophenyl ring will have some affinity for these solvents, but the highly polar acid and hydroxyl groups will strongly disfavor solvation, leading to an expectation of very low solubility.

Critical Role of pH in Aqueous Solubility

For an acidic compound like this compound, aqueous solubility is fundamentally linked to the pH of the medium. The carboxylic acid group can exist in a protonated (neutral) form or a deprotonated (ionized) form.

The equilibrium is described as: R-COOH (solid) ⇌ R-COOH (aqueous) ⇌ R-COO⁻ (aqueous) + H⁺

At low pH (acidic conditions), the equilibrium shifts to the left, favoring the neutral, less soluble R-COOH form.[6][7] As the pH increases above the compound's pKa, the equilibrium shifts to the right, favoring the formation of the highly soluble carboxylate anion (R-COO⁻).[6][8] This dramatic increase in solubility at higher pH is a critical factor for designing dissolution media and oral formulations.[6][8] Most simple carboxylic acids have pKa values in the range of 4-5.[9] The electron-withdrawing fluorine atoms on the phenyl ring are expected to lower the pKa of this compound relative to unsubstituted mandelic acid, making it slightly more acidic.

Caption: Predicted solubility based on molecular features.

Predicted Solubility Profile

While quantitative data must be determined experimentally, a qualitative profile can be predicted based on the principles above.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH < 3) | Polar Protic | Low to Moderate | The neutral carboxylic acid form dominates, limiting solubility. |

| Water (pH > 7) | Polar Protic | High | The ionized carboxylate form dominates, which is highly water-soluble.[6][8] |

| Methanol / Ethanol | Polar Protic | High | Excellent hydrogen bonding capability with both -COOH and -OH groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions and ability to accept hydrogen bonds. |

| Acetone | Polar Aprotic | Moderate to High | Good polarity for solvating the functional groups. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than other aprotic solvents, may be a limiting factor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity and ether linkage may limit interaction with the acid group. |

| Toluene / Hexane | Nonpolar | Very Low | Dominated by the unfavorable interaction with the polar functional groups. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility.[10][11] This protocol is consistent with guidelines established by the International Council for Harmonisation (ICH).[12][13]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment

-

Analyte: this compound, solid powder (>98% purity)[3]

-

Solvents: HPLC-grade solvents of interest

-

Glassware: Scintillation vials or flasks with screw caps

-

Equipment:

-

Orbital shaker with temperature control (incubator shaker)

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter (for aqueous solutions)

-

Step-by-Step Methodology

-

Preparation:

-

Calibrate the analytical balance and pH meter.

-

Set the incubator shaker to the desired temperature (e.g., 25 °C or 37 °C).

-

For aqueous solubility, prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH M9 guidance).[13]

-

-

Sample Addition:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.[10] This ensures saturation is achieved.

-

Accurately add a known volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in the incubator shaker and agitate at a constant speed.

-

Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[10][11]

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand to allow coarse solids to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining particulates.[14]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Prepare a set of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted samples by HPLC-UV.

-

Calculate the concentration of the saturated solution (the solubility) by comparing the sample response to the calibration curve.[15]

-

Caption: Shake-flask experimental workflow for solubility.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The compound is expected to be highly soluble in polar protic and aprotic solvents, with its aqueous solubility being highly dependent on pH. For any research or development application, it is imperative that this data be generated empirically. The detailed shake-flask protocol provided in this guide serves as a validated, reliable method for determining the thermodynamic solubility, providing the critical data needed to advance pharmaceutical development projects.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Mandelic acid - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. reddit.com [reddit.com]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Difluoromandelic acid, a key building block in the synthesis of fluorinated pharmaceuticals. Due to the limited availability of experimental spectra in public databases, this guide leverages predictive methodologies to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are discussed in depth to provide field-proven insights for researchers.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable chiral building block in drug discovery and development. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Its carboxylic acid and hydroxyl functionalities provide versatile handles for chemical modification, making it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system and enzyme inhibitors.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular structure.

Note on Predicted Data: The following NMR data has been predicted using advanced computational algorithms. While these predictions are highly reliable, experimental verification is always recommended.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 7.35 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 |

| H-5 | 7.20 | ddd | J(H,F) ≈ 11.0, J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 |

| H-6 | 7.45 | ddd | J(H,F) ≈ 8.5, J(H,F) ≈ 5.5, J(H,H) ≈ 8.5 |

| CH-OH | 5.15 | s | - |

| OH | Variable | br s | - |

| COOH | Variable | br s | - |

Interpretation: The aromatic protons (H-2, H-5, and H-6) will appear in the downfield region (7.20-7.45 ppm) due to the deshielding effect of the aromatic ring. The coupling patterns are complex due to both proton-proton and proton-fluorine couplings. The benzylic proton (CH-OH) is expected to be a singlet around 5.15 ppm. The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration and will appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 138.0 |

| C-2 | 118.0 (d, J(C,F) ≈ 15 Hz) |

| C-3 | 151.0 (dd, J(C,F) ≈ 250 Hz, 12 Hz) |

| C-4 | 150.0 (dd, J(C,F) ≈ 250 Hz, 12 Hz) |

| C-5 | 119.0 (d, J(C,F) ≈ 15 Hz) |

| C-6 | 125.0 |

| CH-OH | 72.0 |

| C=O | 175.0 |

Interpretation: The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C,F) ≈ 250 Hz) and will appear as doublets of doublets due to coupling with both fluorine atoms. The adjacent carbons (C-2 and C-5) will show smaller two-bond carbon-fluorine couplings (²J(C,F)). The carbonyl carbon of the carboxylic acid will be the most downfield signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F-3 | -135.0 | d |

| F-4 | -138.0 | d |

Interpretation: The two fluorine atoms are in different chemical environments and are expected to appear as two distinct signals in the ¹⁹F NMR spectrum. They will likely appear as doublets due to coupling to each other.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to obtain good resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 (broad) | O-H stretch | Alcohol |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1100 | C-F stretch | Aryl fluoride |

| 1250-1000 | C-O stretch | Alcohol/Carboxylic acid |

Interpretation: The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3500-2500 cm⁻¹) due to the overlapping O-H stretching vibrations of the alcohol and the carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations will appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: [M]⁺ = m/z 188.03

Proposed Fragmentation Pathway:

A likely fragmentation pathway for this compound under electron ionization (EI) would involve the loss of the carboxyl group and subsequent rearrangements.

Caption: Proposed EI mass spectral fragmentation of this compound.

Interpretation: The molecular ion peak at m/z 188 would confirm the molecular formula. A prominent fragment at m/z 143 would correspond to the loss of the carboxylic acid radical (•COOH). Further fragmentation of this ion by loss of carbon monoxide (CO) would lead to the 3,4-difluorophenyl cation at m/z 113.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for fragmentation information or electrospray ionization (ESI) for soft ionization and observation of the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations and proposed experimental protocols, offer a valuable resource for researchers working with this important synthetic building block. While computational predictions are powerful tools, it is crucial to underscore the importance of experimental verification for unambiguous structural confirmation.

References

An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract

3,4-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modifies the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it an attractive precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and its applications in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders and as enzyme inhibitors.

Introduction and Core Concepts

While the historical discovery of this compound is not extensively documented, its significance lies in its utility as a specialized chemical intermediate. Unlike its parent compound, mandelic acid, which has a history stretching back to its discovery from bitter almonds in 1831, this compound is a product of modern synthetic chemistry, designed to leverage the unique properties of fluorine in drug design.[1]

The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring imparts several desirable characteristics:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can influence the pKa of the carboxylic acid and hydroxyl groups, affecting the molecule's ionization state at physiological pH.

These properties make this compound a sought-after precursor for creating drug candidates with improved pharmacokinetic profiles.[2]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound begins with 3,4-difluorobenzaldehyde. The synthesis proceeds through a two-step process involving the formation of a cyanohydrin intermediate, followed by hydrolysis.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile (3,4-Difluoromandelonitrile)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3,4-difluorobenzaldehyde.

-

Reaction:

-

In a well-ventilated fume hood, a solution of sodium cyanide (or potassium cyanide) in water is prepared and cooled in an ice bath.

-

3,4-Difluorobenzaldehyde is added to the cyanide solution with vigorous stirring.

-

The reaction mixture is then acidified, typically with a mineral acid like hydrochloric acid, to generate hydrocyanic acid in situ, which then reacts with the aldehyde. The cyanohydrin product separates as an oily layer.

-

-

Causality: The use of a biphasic system and gradual acidification is crucial for safety and to control the reaction rate. The in situ generation of HCN minimizes the handling of this highly toxic gas.

Step 2: Hydrolysis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile to this compound

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid.

-

Reaction:

-

The crude 2-hydroxy-2-(3,4-difluorophenyl)acetonitrile is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours to drive the hydrolysis to completion.

-

Upon cooling, this compound crystallizes from the solution and can be isolated by filtration.

-

-

Self-Validation: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or by the disappearance of the nitrile peak in the IR spectrum. The final product's purity can be assessed by its melting point and spectroscopic analysis.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in further synthetic steps.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 132741-29-8 | [3] |

| Molecular Formula | C₈H₆F₂O₃ | [2][3] |

| Molecular Weight | 188.13 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 92 °C | [2] |

| Boiling Point | 320.72 °C at 760 mmHg | [2] |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

The following data provides a spectroscopic fingerprint for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The coupling of the aromatic protons with the fluorine atoms will result in complex splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretching of the carboxylic acid and alcohol, a sharp peak for the C=O stretching of the carboxylic acid, and absorptions corresponding to the C-F bonds and the substituted benzene ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide.

Applications in Drug Development

This compound serves as a versatile chiral building block for the synthesis of a variety of pharmaceutically active compounds.[2] Its fluorinated phenyl ring is a desirable feature in many drug candidates.

Precursor for Central Nervous System (CNS) Agents

The ability of fluorine to enhance blood-brain barrier penetration makes this compound an attractive starting material for CNS-acting drugs. By modifying the carboxylic acid and hydroxyl groups, a diverse range of esters and amides can be synthesized and evaluated for their neurological activity.

Synthesis of Enzyme Inhibitors

The rigid and well-defined stereochemistry of mandelic acid derivatives makes them suitable scaffolds for designing enzyme inhibitors. The 3,4-difluorophenyl moiety can interact with hydrophobic pockets in enzyme active sites, while the hydroxyl and carboxyl groups can form key hydrogen bonds.

Caption: Application pathways of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate in modern medicinal chemistry. While it lacks a detailed historical narrative of discovery, its importance is firmly established through its application in the synthesis of fluorinated pharmaceuticals. The presence of the 3,4-difluorophenyl group offers a strategic advantage in designing drug candidates with enhanced metabolic stability and bioavailability. The straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, ensures that this compound will continue to be a relevant building block for the discovery of new and improved therapeutic agents.

References

The Enigmatic Absence: A Technical Guide to the Natural Occurrence and Biosynthetic Potential of Fluorinated Mandelic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Fluorine Anomaly in Nature's Chemical Inventory

The element fluorine, despite its abundance in the Earth's crust, is conspicuously scarce in the vast and diverse world of natural products. While thousands of chlorinated and brominated organic compounds have been isolated from terrestrial and marine organisms, the number of known naturally occurring organofluorines can be counted on one's fingers.[1][2][3] This "fluorine anomaly" has long intrigued chemists and biologists, prompting investigations into the unique biochemical challenges of incorporating this highly electronegative element into organic molecules.

The most well-documented of these rare fluorinated natural products is fluoroacetate, a potent toxin found in various plants and the bacterium Streptomyces cattleya.[4][5][6] The discovery of the fluorinase enzyme in S. cattleya provided a crucial breakthrough in understanding how nature forges the exceptionally strong carbon-fluorine bond.[1][7][8] This enzyme catalyzes the reaction between fluoride ions and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine, a precursor to fluoroacetate and 4-fluorothreonine.[9][][11]

In parallel, mandelic acid and its derivatives are well-known natural products, arising from the shikimate pathway and playing various roles in metabolism and chemical signaling.[7][12] Given the existence of both a natural fluorinating enzyme and the biosynthetic pathways for mandelic acid, a compelling question arises: Why have fluorinated mandelic acid derivatives never been reported as natural products?

This technical guide will delve into this enigma. In the absence of direct evidence for their natural occurrence, we will provide a comprehensive analysis of the established biosynthetic pathways of mandelic acid and the known mechanisms of biological fluorination. We will then explore hypothetical biosynthetic routes to fluorinated mandelic acid derivatives, critically evaluating their feasibility and the potential barriers that might prevent their formation in nature. Finally, we will propose experimental strategies to probe for the existence of these elusive compounds and to potentially engineer their biosynthesis, opening new avenues for drug discovery and development.

Section 1: The Established Biosynthesis of Mandelic Acid

Mandelic acid (α-hydroxy-phenylacetic acid) is a key chiral α-hydroxy acid synthesized by plants and microorganisms.[3] Its biosynthesis originates from the shikimate pathway, a central route in the production of aromatic amino acids and a plethora of secondary metabolites.[11] The pathway to mandelic acid can diverge at several points, but a common route proceeds through L-phenylalanine.

A generalized biosynthetic pathway to mandelic acid is as follows:

-

Shikimate Pathway: Glucose is converted through a series of enzymatic steps to chorismate, a crucial branch-point intermediate.

-

Formation of Phenylalanine: Chorismate is converted to prephenate and then to phenylpyruvate. Transamination of phenylpyruvate yields L-phenylalanine.

-

Conversion to Mandelic Acid: L-phenylalanine can be converted to mandelic acid through several proposed routes. One major pathway involves the deamination of phenylalanine to trans-cinnamic acid, which is then hydrated and oxidized. An alternative route involves the direct hydroxylation of phenylacetic acid, which itself can be derived from phenylalanine. A more direct route from phenylpyruvic acid via the action of a hydroxymandelate synthase has also been identified.

Section 2: The Enzymology of Biological Fluorination

The only known enzyme capable of forming a carbon-fluorine bond in nature is the fluorinase from Streptomyces cattleya.[1][7][8] This enzyme is a key player in the biosynthesis of fluoroacetate and 4-fluorothreonine.

Mechanism of the Fluorinase Enzyme:

The fluorinase is an S-adenosyl-L-methionine (SAM) dependent enzyme. The reaction proceeds via an SN2 mechanism where a fluoride ion acts as the nucleophile, attacking the C-5' carbon of SAM. This results in the displacement of L-methionine and the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA).[7][][11]

The 5'-FDA is then cleaved by a purine nucleoside phosphorylase (PNP) to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate, which is subsequently converted to fluoroacetaldehyde and then oxidized to fluoroacetate.

Section 3: Hypothetical Biosynthetic Pathways to Fluorinated Mandelic Acid Derivatives

Given the established pathways for both mandelic acid and organofluorine biosynthesis, we can propose several hypothetical routes for the natural production of fluorinated mandelic acid derivatives.

Pathway A: Early-Stage Fluorination of Aromatic Precursors

This pathway postulates the action of a fluorinase-like enzyme on an early intermediate of the shikimate pathway, prior to the formation of the phenyl ring.

-

Hypothetical Step 1: A fluorinase homologue could potentially fluorinate chorismate or prephenate. This would require an enzyme with a significantly different substrate specificity than the known fluorinase from S. cattleya, which is highly specific for SAM.

-

Hypothetical Step 2: The resulting fluorinated intermediate would then need to be processed by the downstream enzymes of the mandelic acid pathway. The presence of a fluorine atom on the aromatic ring could significantly alter the substrate's electronic properties and steric bulk, potentially inhibiting or altering the activity of these enzymes.

Pathway B: Late-Stage Fluorination of Phenylalanine or its Derivatives

This scenario involves the fluorination of a pre-formed aromatic ring closer to the final product.

-

Hypothetical Step: An enzyme, perhaps a non-heme iron halogenase or a P450 monooxygenase adapted for fluorination, could directly fluorinate L-phenylalanine, phenylpyruvic acid, or phenylacetic acid. While enzymatic halogenation is common for chlorine and bromine, direct enzymatic fluorination of an unactivated aromatic ring is unprecedented in nature and would represent a significant enzymatic challenge due to the high redox potential of fluoride.

Section 4: Why the Apparent Absence in Nature? A Scientific Discussion

The lack of naturally occurring fluorinated mandelic acid derivatives, despite the plausibility of the hypothetical pathways, suggests the existence of significant biochemical hurdles.

-

Enzyme Specificity: The known fluorinase exhibits a very narrow substrate scope, acting almost exclusively on SAM. The evolution of a fluorinase capable of recognizing and fluorinating the structurally distinct intermediates of the shikimate or mandelic acid pathways would be a major evolutionary leap.

-

Toxicity of Fluorinated Intermediates: Fluorinated analogues of metabolic intermediates are often potent enzyme inhibitors. For example, fluoroacetate is converted to fluorocitrate, which inhibits aconitase in the Krebs cycle. Similarly, fluorinated intermediates of the shikimate or mandelic acid pathways could be toxic to the producing organism by inhibiting essential enzymes.

-

Lack of Evolutionary Pressure: The biosynthesis of complex secondary metabolites is energetically expensive. There may not have been a strong enough selective pressure for organisms to evolve the complex machinery required to produce fluorinated mandelic acid derivatives. The ecological benefits of such compounds, for instance as antimicrobial or anti-herbivory agents, may not have outweighed the metabolic cost and potential toxicity.

-

Analytical Oversight: It is also possible that these compounds do exist in nature but at concentrations below the detection limits of standard natural product screening methods. Their unique properties might also make them difficult to isolate and identify using conventional techniques.

Section 5: Experimental Approaches to Investigate the Potential for Natural Production

For researchers interested in exploring this "negative space" in natural products chemistry, several experimental avenues can be pursued.

| Experimental Approach | Methodology | Expected Outcome |

| Genome Mining | Search public and proprietary genomic and metagenomic databases for homologues of the known fluorinase gene, particularly in organisms known to produce mandelic acid or other phenylpropanoid derivatives. | Identification of new candidate fluorinase genes with potentially different substrate specificities. |

| Precursor-Directed Biosynthesis | Feed synthetic fluorinated precursors (e.g., 4-fluorophenylalanine) to microbial cultures (e.g., Pseudomonas putida) known to have active mandelic acid metabolic pathways. | Detection of novel fluorinated metabolites, including fluoromandelic acid, if the downstream enzymes can process the fluorinated substrate. |